Cas no 28875-92-5 (R-(+)-Carbidopa)

R-(+)-Carbidopa structure
R-(+)-Carbidopa structure
商品名:R-(+)-Carbidopa
CAS番号:28875-92-5
MF:C10H14N2O4
メガワット:226.22900
CID:265834
PubChem ID:676113

R-(+)-Carbidopa 化学的及び物理的性質

名前と識別子

    • Benzenepropanoic acid, a-hydrazinyl-3,4-dihydroxy-a-methyl-, (aR)-
    • R-(+)-Carbidopa
    • (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
    • A-methyldopa
    • A-Methyldopahydrazine
    • HMS3261M05
    • Hydrazino-
    • Lopac-C-126
    • MK 485
    • (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
    • NCGC00015185-01
    • CHEMBL1417392
    • Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)-
    • LP00382
    • Tox21_500382
    • (R)-3-(3,4-Dihydroxyphenyl)-2-hydrazineyl-2-methylpropanoic acid
    • SCHEMBL8407333
    • alpha-Hydrazino-3,4-dihydroxy-alpha-methyl-benzenepropanoic Acid;D-alpha-hydrazino-3,4-dihydroxy-alpha-methyl-hydrocinnamic Acid
    • (2R)-3-(3, 4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
    • NCGC00186002-02
    • CCG-221686
    • NCGC00186002-01
    • 28875-92-5
    • SDCCGSBI-0633707.P001
    • NCGC00261067-01
    • インチ: InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
    • InChIKey: TZFNLOMSOLWIDK-SNVBAGLBSA-N
    • ほほえんだ: NN[C@](C)(CC1=CC(O)=C(O)C=C1)C(O)=O

計算された属性

  • せいみつぶんしりょう: 226.09500
  • どういたいしつりょう: 226.095357
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.2
  • トポロジー分子極性表面積: 116

じっけんとくせい

  • PSA: 115.81000
  • LogP: 1.03810

R-(+)-Carbidopa 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C175986-10mg
R-(+)-Carbidopa
28875-92-5
10mg
$ 1774.00 2023-09-08
TRC
C175986-5mg
R-(+)-Carbidopa
28875-92-5
5mg
$ 984.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-504620-1 mg
R-(+)-Carbidopa,
28875-92-5
1mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-504620-1mg
R-(+)-Carbidopa,
28875-92-5
1mg
¥2858.00 2023-09-05
A2B Chem LLC
AF63238-1mg
MK 485
28875-92-5
1mg
$341.00 2024-04-20
A2B Chem LLC
AF63238-5mg
MK 485
28875-92-5
5mg
$1063.00 2024-04-20
TRC
C175986-1mg
R-(+)-Carbidopa
28875-92-5
1mg
$ 230.00 2023-09-08
A2B Chem LLC
AF63238-10mg
MK 485
28875-92-5
10mg
$1820.00 2024-04-20

R-(+)-Carbidopa 関連文献

R-(+)-Carbidopaに関する追加情報

R-(+)-Carbidopa: A Comprehensive Overview

R-(+)-Carbidopa, also known by its CAS number CAS No 28875-92-5, is a compound that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is primarily recognized for its role as a key component in the treatment of Parkinson's disease, often used in conjunction with levodopa. The molecule itself is a chiral compound, with the R configuration being the biologically active form. Recent advancements in synthetic methodologies and pharmacological studies have further elucidated its mechanism of action and therapeutic potential.

The chemical structure of R-(+)-Carbidopa consists of a substituted cyclohexane ring with a hydroxyl group and an amino group. This unique structure allows it to act as a potent inhibitor of aromatic amino acid decarboxylase (AADC), an enzyme that plays a critical role in the metabolism of levodopa. By inhibiting AADC, R-(+)-Carbidopa prevents the premature conversion of levodopa to dopamine outside the brain, thereby enhancing the efficacy of levodopa therapy and reducing side effects associated with peripheral dopamine production.

Recent studies have focused on optimizing the synthesis of R-(+)-Carbidopa to improve yield and reduce costs. Researchers have explored various asymmetric synthesis approaches, including the use of chiral catalysts and enzymatic methods, to selectively produce the R-enantiomer. These advancements have not only enhanced the scalability of production but also contributed to a deeper understanding of the stereochemical factors influencing the compound's biological activity.

In terms of pharmacokinetics, R-(+)-Carbidopa exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is significantly influenced by factors such as food intake and co-administration with other medications. Recent clinical trials have investigated the impact of formulation modifications, such as extended-release formulations, on the pharmacokinetic profile of R-(+)-Carbidopa. These studies aim to improve patient compliance and reduce fluctuations in drug levels, which are critical for maintaining consistent therapeutic effects.

The therapeutic applications of R-(+)-Carbidopa extend beyond Parkinson's disease. Emerging research has explored its potential in treating other neurological disorders characterized by dopaminergic dysfunction, such as restless legs syndrome (RLS) and certain types of dystonia. Preclinical studies have demonstrated promising results in animal models, suggesting that R-(+)-Carbidopa may offer new avenues for managing these conditions with fewer side effects compared to traditional therapies.

From a safety standpoint, R-(+)-Carbidopa is generally well-tolerated when used within recommended dosages. However, common side effects include nausea, vomiting, and dizziness, which are often related to its interaction with levodopa. Recent toxicological studies have further characterized the safety profile of this compound, particularly focusing on long-term use and potential hepatotoxicity risks. These findings underscore the importance of monitoring patients undergoing prolonged therapy with R-(+)-Carbidopa.

In conclusion, R-(+)-Carbidopa, identified by its CAS number CAS No 28875-92-5 strong>, remains a cornerstone in the management of Parkinson's disease due to its ability to enhance levodopas efficacy while minimizing peripheral side effects. Ongoing research continues to uncover new insights into its synthesis, pharmacokinetics, and therapeutic applications, solidifying its position as a vital component in modern neurology.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd